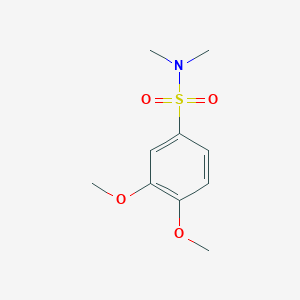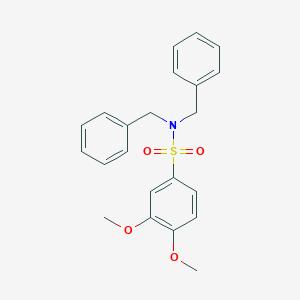![molecular formula C17H16BrNO3 B275692 [2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate is a chemical compound that belongs to the class of benzocaine derivatives. It is commonly used in scientific research as a local anesthetic and an inhibitor of voltage-gated sodium channels. This compound has gained attention in recent years due to its potential in the treatment of various diseases and disorders.
Mechanism of Action
[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate exerts its pharmacological effects by inhibiting voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in excitable cells. This inhibition leads to a decrease in the influx of sodium ions, resulting in a reduction in the excitability of the cell.
Biochemical and Physiological Effects:
[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the excitability of neurons, decrease the release of neurotransmitters, and inhibit the activity of voltage-gated calcium channels. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate in lab experiments is its specificity for sodium channels, which allows for the selective inhibition of these channels without affecting other ion channels. However, a limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for the use of [2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate in scientific research. One area of interest is the development of more potent analogs of this compound for use as local anesthetics or sodium channel blockers. Additionally, this compound may have potential in the treatment of other diseases such as cancer or autoimmune disorders. Further research is needed to fully explore the therapeutic potential of [2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate.
Synthesis Methods
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate involves the reaction of 4-(dimethylamino)benzoic acid with 2-bromoethyl acetoacetate in the presence of a base. The resulting product is then purified through recrystallization.
Scientific Research Applications
[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate has been widely used in scientific research as a tool to study the mechanism of action of local anesthetics and sodium channel blockers. This compound has also been explored for its potential in the treatment of various diseases such as epilepsy, neuropathic pain, and cardiac arrhythmias.
properties
Molecular Formula |
C17H16BrNO3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-19(2)15-9-5-13(6-10-15)17(21)22-11-16(20)12-3-7-14(18)8-4-12/h3-10H,11H2,1-2H3 |
InChI Key |
VFPHHQBHLHIARS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



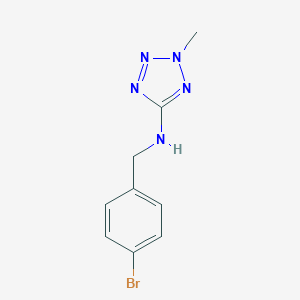
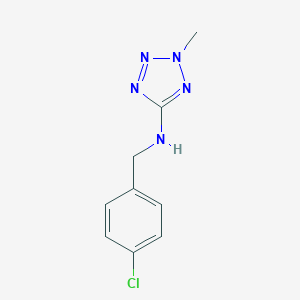
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
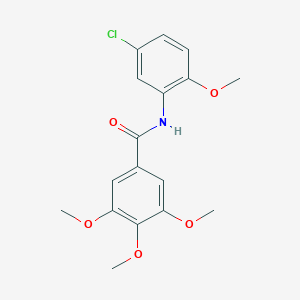
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
